![molecular formula C18H15ClN2O2 B2854065 N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide CAS No. 592546-32-2](/img/structure/B2854065.png)
N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as CFIAA, is a novel compound that has attracted attention in the field of scientific research due to its potential therapeutic applications. CFIAA is a synthetic compound that was first synthesized in 2016, and since then, it has been the subject of numerous studies exploring its chemical and biological properties.
Mechanism of Action
N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide exerts its biological effects by inhibiting the activity of certain enzymes in the body. Specifically, N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can reduce inflammation and potentially slow the progression of certain diseases.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have antioxidant activity, which could make it a potential treatment for oxidative stress-related diseases. N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is its potential therapeutic applications in a variety of scientific research areas. N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have a number of biological effects that could make it a potential treatment for a variety of diseases. However, one limitation of using N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is its complex synthesis process, which could make it difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for research on N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One area of research could be to explore the potential therapeutic applications of N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in the treatment of cancer. Another area of research could be to investigate the potential use of N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in the treatment of inflammatory diseases such as arthritis. Additionally, future research could focus on optimizing the synthesis process of N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide to make it more accessible for use in lab experiments.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide involves a multi-step process that starts with the reaction of 3-chloro-2-methylphenylamine with ethyl 2-bromoacetate to form N-(3-chloro-2-methylphenyl)-2-oxoacetamide. This intermediate is then reacted with indole-3-carboxaldehyde to produce N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have potential therapeutic applications in a variety of scientific research areas. One of the most promising areas of research is in the treatment of cancer. N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has also been studied for its anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-formylindol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-15(19)6-4-7-16(12)20-18(23)10-21-9-13(11-22)14-5-2-3-8-17(14)21/h2-9,11H,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBMVNUETRBDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide |
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